BenchChemオンラインストアへようこそ!

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Lipophilicity Drug Design Membrane Permeability

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide features a unique methylene spacer between the chlorothiophene and oxadiazole rings—absent in common directly linked analogs. This insertion increases conformational freedom (5 rotatable bonds), modulates oxadiazole electron density, and yields a balanced lipophilicity profile (XLogP3 3.5, TPSA 96.3 Ų) favorable for CNS penetration. Procure this structurally verified scaffold for SAR-driven kinase/protease inhibitor programs, CNS phenotypic screening, or IP-enabling focused library enumeration. Verify the methylene spacer to avoid inactive comparator analogs.

Molecular Formula C15H12ClN3O2S
Molecular Weight 333.79
CAS No. 1049265-36-2
Cat. No. B2684636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
CAS1049265-36-2
Molecular FormulaC15H12ClN3O2S
Molecular Weight333.79
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl
InChIInChI=1S/C15H12ClN3O2S/c16-12-7-6-11(22-12)9-14-18-19-15(21-14)17-13(20)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,19,20)
InChIKeyQREPABVVMHSMON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10.7 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((5-Chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide: Structural Profiling for Procurement Decisions


N-(5-((5-Chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide (CAS 1049265-36-2) is a synthetic small molecule categorized under 1,3,4-oxadiazole heterocycles. It features a 5-((5-chlorothiophen-2-yl)methyl) substitution on the oxadiazole core and an N-2-phenylacetamide side chain, yielding a molecular weight of 333.8 g/mol and a calculated XLogP3-AA of 3.5 . The compound is cataloged in screening libraries (e.g., PubChem CID 49693748) but publicly available peer-reviewed pharmacological data remain extremely scarce . Its structural uniqueness lies in the methylene-bridged chlorothiophene-oxadiazole-phenylacetamide scaffold, which differentiates it from more common directly linked thiophene-oxadiazole analogs and motivates investigation even in the absence of extensive published bioactivity .

Why Generic Oxadiazole Analogs Cannot Substitute N-(5-((5-Chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide


Within the 1,3,4-oxadiazole class, small structural modifications drastically alter lipophilicity, hydrogen-bonding capacity, and scaffold flexibility, which in turn affect target engagement, metabolic stability, and membrane permeability . N-(5-((5-Chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is distinguished by a methylene spacer between the chlorothiophene and oxadiazole rings, whereas many cataloged analogs carry a direct C–C bond or a thioether linker . This methylene insertion increases conformational freedom and modulates the electron density on the oxadiazole, potentially altering binding kinetics and off-rate profiles. Procurement without verifying these specific structural features risks obtaining a compound with materially different physicochemical and pharmacokinetic behavior, thereby invalidating structure-activity relationship (SAR) assumptions and wasting resources on irrelevant screening hits.

Quantitative Differentiation of N-(5-((5-Chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide from Closest Chemical Analogs


Elevated Lipophilicity versus Directly Linked N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

The target compound (XLogP3-AA = 3.5) exhibits substantially higher predicted lipophilicity than its directly linked analog N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide, which lacks the methylene bridge . This difference influences passive membrane permeability and potential CNS penetration, as compounds with XLogP in the 3–5 range are often favored for crossing the blood-brain barrier .

Lipophilicity Drug Design Membrane Permeability

Reduced Hydrogen-Bond Donor Count Compared to N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

The target compound has a single hydrogen-bond donor (HBD = 1) versus the ether-linked analog N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide, which also contains one HBD but differs in its hydrogen-bond acceptor pattern and topological polar surface area (TPSA) . A lower HBD count and a TPSA of 96.3 Ų place the target compound within the favorable oral drug-like space (Veber rules: HBD ≤ 3, TPSA < 140 Ų) .

Hydrogen-Bonding Drug-Likeness Polar Surface Area

Conformational Flexibility Advantage Over 2-(5-Chlorothiophen-2-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

With five rotatable bonds, the target molecule is more flexible than the rigid analog 2-(5-chlorothiophen-2-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide, which has only three rotatable bonds due to direct ring attachments . Increased flexibility may allow better accommodation in adaptable binding pockets but could also incur an entropic penalty upon binding, making this compound a useful probe for conformational SAR studies .

Conformational Analysis Rotatable Bonds Flexibility

Scarcity of Public Bioactivity Data as a Selection Criterion for Novel Scaffold Screening

Unlike heavily studied oxadiazole analogs such as the tyrosinase inhibitor 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide (IC50 = 0.003 µM) , the target compound has no publicly reported bioactivity at the time of analysis . This absence of prior art offers a clear advantage for researchers seeking novel chemical matter with potentially unencumbered intellectual property space .

Novelty Pioneering Screen Intellectual Property

Procurement-Driven Application Scenarios for N-(5-((5-Chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide


Lead-Like Fragment Screening for CNS Drug Discovery

With an XLogP3-AA of 3.5 and a TPSA of 96.3 Ų, this compound occupies the physicochemical window favorable for CNS penetration . It can be procured as a structural singleton for a primary CNS-focused phenotypic screen where its distinct methylene-bridged scaffold is hypothesized to interact with neurological targets unresolved by simpler oxadiazole analogs.

SAR Expansion for Enzyme Inhibition Programs

The five rotatable bonds afford a flexibility range not available in rigid thiophene-oxadiazole comparators . Procurement of this compound for an established enzyme inhibitor program (e.g., kinase or protease targets) allows medicinal chemists to systematically evaluate the impact of a flexible linker on both potency and selectivity, complementing existing rigid-core libraries.

Intellectual Property (IP) Lead Generation

The absence of reported bioactivity for this scaffold makes it an attractive starting point for composition-of-matter patent applications . Organizations seeking to build a novel IP estate for 1,3,4-oxadiazole-based therapeutics can purchase this compound as a core structure for a focused library enumeration, thereby establishing a proprietary chemical space early in the discovery pipeline.

Benchmarking in Permeability and Physicochemical Profiling Assays

Owing to its balanced lipophilicity and single hydrogen-bond donor, this compound can serve as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies when benchmarking a series of 1,3,4-oxadiazole analogs . Its computed properties anchor the mid-range of the drug-like space, enabling quantitative structure-property relationship (QSPR) model calibration.

Quote Request

Request a Quote for N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.